2-(Isobutylamino)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)5-7-3-4-8/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWZYGQIJWDACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168972 | |
| Record name | 2-(Isobutylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17091-40-6 | |
| Record name | 2-(Isobutylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17091-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017091406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isobutylamino)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Isobutylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isobutylaminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Isobutylaminoethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PYM6KM6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nucleophilic Ring Opening of Ethylene Oxide:this Method Involves the Direct Reaction of Isobutylamine with Ethylene Oxide. the Lone Pair of Electrons on the Nitrogen Atom of Isobutylamine Acts As a Nucleophile, Attacking One of the Carbon Atoms of the Ethylene Oxide Ring. This Attack Leads to the Opening of the Strained Three Membered Ring And, After a Subsequent Proton Transfer, Yields the Final 2 Isobutylamino Ethanol Product. This Reaction is Typically Carried out Under Controlled Temperature and Pressure Conditions.google.comgoogle.comchalmers.se
Reaction Scheme: (CH₃)₂CHCH₂NH₂ + (CH₂)₂O → (CH₃)₂CHCH₂NHCH₂CH₂OH
Nucleophilic Substitution with 2 Haloethanols:an Alternative and Common Approach is the N Alkylation of Isobutylamine Using a 2 Haloethanol, Most Frequently 2 Chloroethanol.wikipedia.orgnih.govin This Sₙ2 Reaction, the Isobutylamine Attacks the Carbon Atom Bonded to the Halogen, Displacing the Halide Ion. This Reaction is Often Performed in the Presence of a Base to Neutralize the Hydrogen Halide Formed As a Byproduct, Driving the Reaction to Completion.google.comthe Choice of Solvent and Reaction Temperature is Critical to Ensure Selectivity and High Yield.
Chemical Reactivity and Functional Group Interconversions of this compound
The bifunctional nature of this compound, containing both a secondary amine and a primary hydroxyl group, allows for a range of chemical transformations. The reactivity often centers on the interconversion of the hydroxyl moiety.
Halogenation at the Hydroxyl Position
The hydroxyl group of this compound can be replaced by a halogen atom through nucleophilic substitution reactions. These reactions typically involve converting the hydroxyl group into a better leaving group first. chemguide.co.uk
Chlorination: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols into alkyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification. The reaction proceeds via an Sₙ2 mechanism, which would result in an inversion of stereochemistry if the carbon were a chiral center. ucalgary.cachemistrysteps.com A base like pyridine (B92270) is often added to neutralize the HCl generated. chemistrysteps.com
Bromination: Phosphorus tribromide (PBr₃) is the analogous reagent used to convert alcohols into alkyl bromides. This reaction also follows an Sₙ2 pathway. chemistrysteps.comyoutube.com
These halogenated derivatives are valuable intermediates for further synthetic modifications.
The table below summarizes key halogenating agents.
| Halogenating Agent | Product | Mechanism |
| Thionyl Chloride (SOCl₂) | 1-Chloro-2-(isobutylamino)ethane | Sₙ2 ucalgary.cachemistrysteps.com |
| Phosphorus Tribromide (PBr₃) | 1-Bromo-2-(isobutylamino)ethane | Sₙ2 chemistrysteps.comyoutube.com |
| Concentrated HBr/H₂SO₄ | 1-Bromo-2-(isobutylamino)ethane | Sₙ2 |
Dehydration Pathways to Unsaturated Amines
The dehydration of this compound represents a potential route to the corresponding unsaturated amine, N-isobutyl vinylamine. While specific literature on the dehydration of this compound is not extensively documented, the transformation can be conceptualized based on established principles of alcohol dehydration and enamine synthesis. The reaction would involve the elimination of a water molecule from the this compound structure.
This process is analogous to the dehydration of other alcohols, which can be facilitated by solid acid catalysts such as zeolites at elevated temperatures. For instance, the dehydration of butanol to butene has been demonstrated over zeolite catalysts. A similar approach could theoretically be applied to this compound. The reaction mechanism would likely involve the protonation of the hydroxyl group by an acid catalyst, followed by the elimination of water to form a carbocation intermediate. Subsequent deprotonation at the adjacent carbon atom would then yield the unsaturated amine.
Alternatively, the formation of an enamine from a secondary amine and a carbonyl compound is a well-established reaction. wikipedia.orgucalgary.camakingmolecules.com In the context of this compound, an intramolecular rearrangement following the initial dehydration could be envisioned, although this is less common than direct elimination. The more direct pathway would involve the catalytic removal of water to form the C=C double bond, yielding N-isobutyl vinylamine. google.comitu.edu.trnih.gov
The following table outlines plausible reaction conditions for the dehydration of this compound based on analogous reactions.
Table 1: Plausible Conditions for Dehydration of this compound
| Catalyst | Temperature (°C) | Pressure | Expected Product |
|---|---|---|---|
| Zeolite H-ZSM-5 | 300-400 | Atmospheric | N-isobutyl vinylamine |
| γ-Alumina | 250-350 | Atmospheric | N-isobutyl vinylamine |
| Acidic Ion-Exchange Resin | 120-180 | Reduced | N-isobutyl vinylamine |
It is important to note that side reactions, such as oligomerization or rearrangement, could compete with the desired dehydration pathway. researchgate.net The choice of catalyst and reaction conditions would be crucial in maximizing the selectivity towards the desired unsaturated amine.
Reactions Involving the Secondary Amine Functionality
The chemical character of this compound is defined by the presence of both a secondary amine and a primary alcohol functional group. This dual functionality allows for a range of chemical transformations at either site. The secondary amine group, in particular, can undergo several characteristic reactions.
Acylation: The secondary amine of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. thieme-connect.deyoutube.comyoutube.comutrgv.edu This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The product of this reaction is an N-acylated derivative, an amide. The hydroxyl group can also undergo acylation, and chemoselectivity can be an issue. However, N-acylation is often favored under specific conditions.
Alkylation: The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by alkyl halides. nih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.net This reaction leads to the formation of a tertiary amine. Exhaustive alkylation can result in the formation of a quaternary ammonium (B1175870) salt. The choice of alkylating agent and reaction conditions can influence the extent of alkylation.
Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. wikipedia.orgucalgary.camakingmolecules.comsydney.edu.aumasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The reaction of this compound with an aldehyde or ketone would initially form a carbinolamine intermediate, which then dehydrates to yield the corresponding enamine. ucalgary.ca This reaction is a cornerstone in organic synthesis, as enamines are versatile nucleophilic intermediates.
Table 2: Representative Reactions of the Secondary Amine in this compound
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Acetyl Chloride | Acylation | Amide |
| Methyl Iodide | Alkylation | Tertiary Amine |
| Cyclohexanone | Enamine Formation | Enamine |
Catalytic Applications and Mechanisms in Organic Synthesis
Role as a Reagent in Catalytic Transformations
Amino alcohols, including structures analogous to this compound, have been demonstrated to serve as effective ligands in various transition metal-catalyzed reactions. nih.govresearchgate.net The presence of both a nitrogen and an oxygen atom allows these molecules to act as bidentate ligands, chelating to a metal center and influencing its catalytic activity and selectivity.
The following table summarizes potential catalytic applications of this compound as a ligand, based on the known reactivity of similar amino alcohols.
Table 3: Potential Catalytic Applications of this compound as a Ligand
| Catalytic Reaction | Metal Catalyst | Potential Role of this compound |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Bidentate Ligand |
| Heck Reaction | Palladium | Ligand/Base |
| C-N Cross-Coupling | Copper/Palladium | Ligand |
The ability of the hydroxyl group to deprotonate and form an alkoxide can also play a role in the catalytic cycle, potentially acting as an internal base or influencing the electronic properties of the metal center.
N-Heterocyclic Carbene (NHC) Catalysis and Synergistic Systems
N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts that can mediate a wide range of chemical transformations. nih.govresearchgate.netnih.gov In some NHC-catalyzed reactions, additives can play a crucial role in enhancing reactivity and selectivity. Amino alcohols like this compound have the potential to act as synergistic co-catalysts in NHC-mediated processes.
One plausible role for an amino alcohol is to act as a proton shuttle. In reactions that involve proton transfer steps, the amino alcohol can facilitate this process, thereby lowering the activation energy of the reaction. The hydroxyl group can act as a proton donor, while the amine can act as a proton acceptor.
Furthermore, in NHC-catalyzed acylations of alcohols, it has been shown that the NHC can activate the alcohol through hydrogen bonding, increasing its nucleophilicity. rsc.org In such a system, the secondary amine of this compound could also interact with reaction intermediates or the NHC catalyst itself, potentially influencing the stereochemical outcome or the reaction rate.
A key intermediate in many NHC-catalyzed reactions is the Breslow intermediate, an acyl anion equivalent. nih.gov The presence of an amino alcohol could potentially stabilize this intermediate through hydrogen bonding, thereby influencing the subsequent reaction pathway. While direct evidence for the use of this compound in NHC catalysis is limited, the principles of synergistic catalysis suggest that it could be a valuable component in designing new catalytic systems.
Table 4: Potential Synergistic Roles of this compound in NHC Catalysis
| NHC-Catalyzed Reaction | Potential Role of this compound | Mechanistic Rationale |
|---|---|---|
| Benzoin Condensation | Proton Shuttle | Facilitates proton transfer steps in the catalytic cycle. |
| Stetter Reaction | Co-catalyst/Proton Source | May assist in the protonation of intermediates. |
| Acylation of Alcohols | Substrate/Co-catalyst | The NHC can activate the hydroxyl group for acylation. |
Design, Synthesis, and Structure Activity Relationship Sar Studies of Derivatives and Analogs
Rational Design Principles for 2-(Isobutylamino)ethanol Derivatives
The rational design of derivatives of this compound is a strategic process that leverages computational and chemical principles to predict and synthesize molecules with desired biological activities. mdpi.com This approach moves beyond traditional trial-and-error methods by incorporating an understanding of the molecule's interaction with its biological target.
Key principles in the rational design of this compound derivatives include:
Pharmacophore Identification: The fundamental pharmacophore of many aminoalkanol drugs consists of a hydrophilic amine group and a hydroxyl group, separated by an ethylene (B1197577) bridge, attached to a lipophilic moiety. nih.govnih.gov For derivatives of this compound, the isobutyl group serves as the initial lipophilic component. Design strategies often involve modifying this group or adding other aromatic or heterocyclic structures to enhance target binding. nih.gov
Structure-Based Design: When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, computational docking studies can be employed. This involves simulating the interaction of potential this compound derivatives with the target's binding site to predict their affinity and orientation. This helps prioritize the synthesis of compounds with the highest likelihood of success.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org By synthesizing a small library of this compound derivatives and testing their activity, QSAR models can be built to predict the activity of new, unsynthesized compounds, thereby guiding further modifications. fiveable.me
Bioisosteric Replacement: This principle involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. fiveable.me For instance, the hydroxyl group could be replaced with other hydrogen bond donors, or the isobutyl group could be exchanged for other alkyl or cyclic groups to probe the steric and electronic requirements of the target's binding pocket.
Elucidation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) analysis is the cornerstone of medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological effects. wikipedia.org For this compound, SAR studies focus on determining which parts of the molecule are essential for its activity and how modifications affect its potency and selectivity.
The two primary functional groups of this compound, the isobutylamino group and the hydroxyl group, are pivotal to its interactions with biological systems.
The Hydroxyl Group: The primary hydroxyl group is a versatile hydrogen bond donor and acceptor. nih.gov This capability allows it to form strong, directional interactions with polar residues (e.g., serine, threonine, asparagine) in a binding site, significantly contributing to the molecule's binding affinity. nih.gov Furthermore, the hydroxyl group enhances the molecule's water solubility and can be a site for metabolic transformations. researchgate.net Studies on related aminoalkanols have shown that the presence and position of the hydroxyl group are often essential for biological activity. nih.govyoutube.com
Modifying the basic this compound scaffold and introducing various substituents can dramatically alter its biological profile. SAR studies explore these changes systematically.
Key structural modifications include:
N-Substituent Variation: Altering the isobutyl group can have a profound effect. Homologation, which is the systematic lengthening of an alkyl chain, often reveals an optimal chain length for activity. drugdesign.org For example, replacing the isobutyl group with smaller (e.g., ethyl) or larger (e.g., hexyl, benzyl) groups can increase or decrease potency depending on the size and shape of the target's binding pocket. nih.gov
Modification of the Ethylene Bridge: The two-carbon linker between the amine and hydroxyl groups can be lengthened or branched. This alters the spatial relationship between the two key functional groups, which can be critical for proper orientation in a binding site.
Substitution on the Carbon Backbone: Adding substituents to the ethylene bridge can introduce chirality and steric hindrance, which may lead to more selective interactions with biological targets.
The following table summarizes common structural modifications and their predictable effects on biological activity based on general SAR principles for aminoalkanols.
| Modification Type | Example | Predicted Impact on Activity | Rationale |
| N-Alkyl Chain Length | Change Isobutyl to n-Propyl or n-Pentyl | May increase or decrease potency | Optimizes fit within a hydrophobic binding pocket. drugdesign.org |
| N-Substitution | Replace Isobutyl with Benzyl group | Can increase potency | Introduces potential for π-π stacking interactions with aromatic amino acid residues in the target. nih.gov |
| Hydroxyl Group Esterification | Convert -OH to an ester (e.g., benzoate) | Alters activity profile, may act as a prodrug | Increases lipophilicity, changes binding interactions, and can be hydrolyzed in vivo to release the active alcohol. nih.gov |
| Backbone Substitution | Add a methyl group to the carbon bearing the -OH group | Can increase selectivity | Introduces a chiral center, potentially leading to stereoselective binding with a chiral target. nih.gov |
Substitution on the carbon backbone of this compound can create one or more chiral centers, meaning the molecule can exist as non-superimposable mirror images called enantiomers. mdpi.com Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. mdpi.com
This phenomenon has critical implications:
Differential Potency: One enantiomer (the eutomer) may be significantly more active than the other (the distomer). In some cases, the distomer may be completely inactive or even contribute to undesirable side effects. mdpi.com
Stereoselective Synthesis: To maximize therapeutic benefit, it is often necessary to synthesize a single, pure enantiomer. This can be achieved through asymmetric synthesis, which uses chiral catalysts or auxiliaries to produce the desired stereoisomer, or through chiral resolution, which separates a racemic mixture into its individual enantiomers. nih.govnih.gov
Enantiomeric Purity: The enantiomeric excess (% ee), a measure of the purity of a single enantiomer, is a crucial quality parameter. High enantiomeric purity ensures that the biological activity is predictable and consistent. tcichemicals.com Therefore, understanding the stereochemical requirements of a drug target is a key aspect of modern drug design. mdpi.comnih.gov
Synthesis and Characterization of Key Derivative Classes
The synthesis of derivatives allows for the systematic exploration of SAR. Aminoalkanol esters are a prominent class of derivatives, known for their application as local anesthetics and other therapeutic agents.
One of the most well-known classes of aminoalkanol esters are the aminobenzoates, exemplified by the local anesthetic procaine (B135) (2-(diethylamino)ethyl 4-aminobenzoate). bch.ro A similar derivative can be synthesized from this compound to produce 2-(isobutylamino)ethyl 4-aminobenzoate (B8803810).
The synthesis can be achieved through several established routes, most commonly via transesterification. google.comgoogle.com
Synthetic Route (Transesterification): This method involves the reaction of an existing ester, such as ethyl 4-aminobenzoate (benzocaine), with this compound. The reaction is typically catalyzed by a base, such as sodium ethoxide or sodium methylate. bch.rogoogle.com To drive the reaction to completion, the lower-boiling alcohol byproduct (ethanol in this case) is continuously removed from the reaction mixture, often by distillation. google.com
Reaction Scheme: Ethyl 4-aminobenzoate + this compound --(NaOEt)--> 2-(Isobutylamino)ethyl 4-aminobenzoate + Ethanol (B145695)
The table below outlines the components and conditions for this synthesis.
| Reactant 1 | Reactant 2 | Catalyst | Key Condition | Product |
| Ethyl 4-aminobenzoate (Benzocaine) | This compound | Sodium Ethoxide (NaOEt) | Heating and removal of ethanol byproduct | 2-(Isobutylamino)ethyl 4-aminobenzoate |
| 4-Nitrobenzoyl chloride | This compound | N/A (followed by reduction) | Two-step process: 1. Esterification 2. Reduction of nitro group | 2-(Isobutylamino)ethyl 4-aminobenzoate |
Characterization: Following synthesis and purification (e.g., by recrystallization), the structure of the final product is confirmed using modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of all hydrogen and carbon atoms, confirming the presence of the isobutyl, ethyl, and aminobenzoyl moieties and their connectivity.
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the ester carbonyl (C=O) stretch, the N-H stretches of the primary amine on the benzene (B151609) ring, and the C-N and C-O bonds.
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
This systematic approach to design, synthesis, and evaluation is essential for developing novel compounds based on the this compound scaffold with optimized and targeted biological activities.
Nitrogen-Containing Heterocyclic Derivatives
The incorporation of the this compound moiety into various nitrogen-containing heterocyclic systems is a plausible strategy for developing new chemical entities with potential biological activity. Heterocyclic compounds are foundational scaffolds in medicinal chemistry. nih.gov
Thiadiazoles: Thiadiazole rings, particularly the 1,3,4-thiadiazole (B1197879) isomer, are present in numerous pharmacologically active agents. nih.govisres.org The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives often begins with starting materials like thiosemicarbazides, which are cyclized with carboxylic acids or their equivalents. sbq.org.brmdpi.com A potential route to a thiadiazole derivative of this compound could involve first converting the primary alcohol of the parent compound to a carboxylic acid, followed by reaction with thiosemicarbazide (B42300) and subsequent cyclization.
SAR studies on various 1,3,4-thiadiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The nature of the substituent at the 2- and 5-positions of the thiadiazole ring is critical for determining the specific activity.
Benzimidazoles: Benzimidazole (B57391) derivatives are a significant class of compounds in medicinal chemistry, known for their broad spectrum of pharmacological activities. nih.govresearchgate.net The most common synthetic method is the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. nih.govpjps.pkmdpi.com To synthesize a benzimidazole derivative, this compound could be chemically modified to an aldehyde or carboxylic acid derivative and then reacted with o-phenylenediamine. Structure-activity relationship studies have shown that substitutions at the 2-position of the benzimidazole ring significantly influence their biological effects, which include antimicrobial and nematicidal activities. researchgate.netpjps.pk
Benzoxazoles: The benzoxazole (B165842) scaffold is another privileged structure found in many biologically active compounds, including NSAIDs and antibiotics. nih.govglobalresearchonline.net The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative under acidic conditions. nih.govmdpi.com By analogy, a carboxylic acid derivative of this compound could be reacted with 2-aminophenol to yield the corresponding 2-substituted benzoxazole. SAR studies indicate that the substituent at the 2-position plays a crucial role in the molecule's antimicrobial and antitumor activities. nih.govmdpi.com
Phenylthiazoles: The thiazole (B1198619) ring is a key component of many therapeutic agents. nih.gov The Hantzsch reaction is a classic method for thiazole synthesis, involving the condensation of an α-haloketone with a thioamide. researchgate.net To create a phenylthiazole derivative, a thioamide containing the this compound moiety could be synthesized and subsequently reacted with a phenacyl halide. SAR studies of 2-phenylthiazole (B155284) derivatives have revealed their potential as anticancer and antimicrobial agents, with activity being highly dependent on the substitution patterns on both the phenyl and thiazole rings. researchgate.netnih.gov
Pyridines: Pyridine (B92270) is one of the most common heterocyclic frameworks in FDA-approved drugs, known for its ability to improve aqueous solubility and participate in hydrogen bonding. nih.govmdpi.com The synthesis of functionalized pyridines can be complex, often involving multi-component reactions. Incorporating the this compound structure would require a tailored synthetic approach, potentially building the pyridine ring from acyclic precursors that include the desired side chain. SAR analyses of pyridine derivatives have shown that their antiproliferative activity is strongly influenced by the position and nature of substituents, such as methoxy, hydroxyl, and amino groups. nih.govnih.gov
The following table summarizes representative biological data for some of the parent heterocyclic systems discussed.
| Heterocyclic Core | Derivative/Substituent | Activity Type | Result (e.g., MIC, IC50) | Target Organism/Cell Line | Reference |
|---|---|---|---|---|---|
| Benzoxazole | Compound 10 (as described in source) | Antibacterial | MIC = 1.14 x 10-3 µM | B. subtilis | nih.gov |
| Benzoxazole | Compound 24 (as described in source) | Antibacterial | MIC = 1.40 x 10-3 µM | E. coli | nih.gov |
| Pyridine-Spiro | Compound 7 (as described in source) | Antiproliferative | IC50 = 7.83 ± 0.50 μM | Caco-2 (Colon Cancer) | nih.gov |
| Pyridine-Spiro | Compound 5 (as described in source) | Antiproliferative | IC50 = 9.78 ± 0.70 μM | Caco-2 (Colon Cancer) | nih.gov |
| Thiazole | Compound 2e (as described in source) | Antifungal | MIC50 = 1.23 μg/mL | C. parapsilosis | nih.gov |
Sulfonamide-Containing Analogs
Sulfonamides are a well-established class of pharmacophores known for their antibacterial properties. A sulfonamide analog of this compound could be readily synthesized via the reaction of the secondary amine in this compound with an appropriate aromatic or heterocyclic sulfonyl chloride.
Structure-activity relationship studies on sulfonamides are extensive. The nature of the group attached to the sulfonyl moiety and the substituent on the sulfonamide nitrogen both significantly modulate the biological activity. For example, in a series of sulfonamide derivatives of epipodophyllotoxin, those with aliphatic side chains on the sulfonamide group exhibited increased cytotoxicity compared to the parent drug, whereas aromatic ring substitutions were less effective. nih.gov This suggests that an isobutyl group on the sulfonamide nitrogen could be a favorable feature for certain biological targets.
Nucleoside Analogs with Isobutylamino Moieties
Nucleoside analogs are cornerstone agents in antiviral and anticancer therapies. nih.govmdpi.comjmu.edu These molecules function by mimicking natural nucleosides and interfering with DNA or RNA synthesis. nih.gov The synthesis of a nucleoside analog containing an isobutylamino moiety would likely involve reacting a suitably activated (e.g., halogenated) purine (B94841) or pyrimidine (B1678525) nucleoside with this compound, leading to the displacement of a leaving group and the formation of a new carbon-nitrogen bond.
The biological activity of nucleoside analogs is highly dependent on the structure of both the modified sugar and the base. The introduction of a functionalized side chain like an isobutylamino group could influence the molecule's uptake by nucleoside transporters, its phosphorylation by cellular kinases, and its interaction with target enzymes like polymerases or reverse transcriptases. umn.edu A study on pyrrolidine-functionalized nucleoside analogs indicated that biological activity was limited, potentially due to poor cellular uptake and inefficient bioactivation, highlighting the challenges in designing such complex molecules. umn.edu
Enaminoamide Derivatives
A comprehensive search of the scientific literature did not yield specific research on the design, synthesis, or SAR studies of enaminoamide derivatives directly derived from this compound. The synthesis of enaminoamides generally involves the reaction of a β-ketoester with an amine, followed by further functionalization.
Other Functionalized Derivatives
Beyond the specific classes mentioned, the hydroxyl group and the secondary amine of this compound offer sites for various other functionalizations, such as esterification, etherification, or acylation. However, specific SAR studies focusing on these simpler derivatives are not prominently featured in the reviewed literature.
Biological and Pharmacological Research Applications
Evaluation of Therapeutic Potential and Medicinal Chemistry Relevance
In the realm of medicinal chemistry, the isobutylaminoethanol moiety is recognized as a valuable building block for the development of new therapeutic agents. Its presence in more complex molecules can influence their physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for drug-receptor interactions and pharmacokinetic profiles.
Derivatives incorporating the 2-(isobutylamino)ethanol backbone have been explored for their potential as analgesics and anti-inflammatory drugs. Furthermore, its structural features are relevant in the design of beta-adrenergic receptor agonists, suggesting a potential role in the treatment of cardiovascular and respiratory disorders. The versatility of this compound as a synthetic intermediate allows for the creation of diverse libraries of compounds for screening against various biological targets.
Investigation of Biological Activities in Vitro and In Vivo
The core structure of this compound has been integrated into a multitude of novel compounds, which have subsequently been evaluated for a wide array of biological activities. The following sections detail the research findings concerning the antioxidant, anti-inflammatory, antimicrobial, antiproliferative, antiviral, and anti-ulcer properties of these derivatives.
Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)
The scientific literature available does not provide direct evidence of the antimicrobial efficacy of this compound itself. Research in this area has largely focused on broader categories of alcohol-based disinfectants or other unrelated antimicrobial compounds.
Antiproliferative and Antitumor Effects
A significant body of research has focused on the antiproliferative and antitumor effects of various derivatives containing the this compound scaffold. These studies have demonstrated notable activity against several cancer cell lines.
Novel imidazo[1,2-a]pyridine (B132010) derivatives incorporating an isobutylamino group have been synthesized and evaluated for their anti-cancer activity. researchgate.net For instance, 1-{[3-(Isobutylamino)imidazo[1,2-a]pyridin-2-yl]-methyl}-3-(4-methoxyphenyl)urea showed inhibitory activity against various cancer cell lines. researchgate.net
Another class of compounds, anthra[1,2-c] researchgate.netarabjchem.orgresearchgate.netthiadiazole-6,11-dione derivatives, has also been investigated. arabjchem.org The compound 4-(Isobutylamino)anthra[1,2-c] researchgate.netarabjchem.orgresearchgate.netthiadiazole-6,11-dione was synthesized and showed potent antiproliferative effects against a panel of cancer cell lines, with 50% growth inhibition (GI50) values in the sub-micromolar range. arabjchem.org
Furthermore, novel MPS1 inhibitors with an isobutylamino group, such as N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide , have been identified and shown to arrest the proliferation of cancer cells. nih.govscispace.com These inhibitors induce mitotic perturbation, leading to cancer cell death. nih.govscispace.com
Tetracyclic imidazo[4,5-b]pyridine derivatives have also been designed and synthesized, with compounds like 2-(N-isobutylamino)pyrido[2',3':4,5]imidazo[1,2-a]quinoline-6-carbonitrile showing antiproliferative effects. irb.hr
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound Name | Cancer Cell Line(s) | Observed Effect | Reference |
| 1-{[3-(Isobutylamino)imidazo[1,2-a]pyridin-2-yl]-methyl}-3-(4-methoxyphenyl)urea | Various | Inhibition of cell growth | researchgate.net |
| 4-(Isobutylamino)anthra[1,2-c] researchgate.netarabjchem.orgresearchgate.netthiadiazole-6,11-dione | PC-3, DU-145, and others | Potent antiproliferative effects (sub-micromolar GI50) | arabjchem.org |
| N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide | Various | Arrests proliferation, induces mitotic catastrophe | nih.govscispace.com |
| 2-(N-isobutylamino)pyrido[2',3':4,5]imidazo[1,2-a]quinoline-6-carbonitrile | HCT116 and others | Antiproliferative effect | irb.hr |
Antiviral Activity
The isobutylamino functional group has been incorporated into complex heterocyclic structures that exhibit antiviral properties. A notable example is 5,6-Dichloro-2-(isobutylamino)-1-(beta-L-ribofuranosyl)-1H-benzimidazole . google.com This benzimidazole (B57391) nucleoside analogue has been shown to be active against Cytomegalovirus (CMV) infections and is suggested to have potential activity against other herpes viruses such as HSV-1 and -2, HHV 6 and 7, VZV, EBV, and HBV. google.com
Anti-ulcer Mechanisms
The potential for developing anti-ulcer agents from this compound derivatives has been explored through computational studies. Molecular docking studies were conducted on novel dipeptide-sulphonamide derivatives. researchgate.netresearchgate.net Specifically, ligands such as N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(4-methylphenylsulphonamido) pentanamide (B147674) , N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(phenylsulphonamido) pentanamide , and N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulphonamido) pentanamide were evaluated. researchgate.netresearchgate.net These compounds exhibited excellent selectivity and reactivity with the target protein 2QV3, a key enzyme in Helicobacter pylori, suggesting they could represent a new class of potential anti-ulcer agents. researchgate.netresearchgate.net
Modulation of Specific Biological Pathways (e.g., Enzyme Inhibition)
There is a notable lack of direct research on this compound as an enzyme inhibitor. However, the isobutylamino functional group has been incorporated into more complex molecules that do exhibit enzyme inhibitory activity. For instance, derivatives of 2H-benzo[b] nih.govbiosynth.comthiazin-3(4H)-one containing an isobutylamino-thiadiazole moiety have been synthesized and evaluated as potential acetylcholinesterase (AChE) inhibitors. mdpi.com In these larger compounds, the isobutylamino group is part of a broader pharmacophore designed to interact with the enzyme's active site. mdpi.com Similarly, a derivative, methyl 5-bromo-2-(isobutylamino)benzoate, is suggested to have potential as an enzyme inhibitor, though specific targets and mechanisms are not detailed. evitachem.com
It is important to note that these findings pertain to derivatives and not to this compound itself. The inhibitory activity observed is a function of the entire molecular structure, and it cannot be assumed that the simpler this compound molecule would have similar effects.
Mechanistic Studies of Biological Action
Interaction with Nucleic Acids (DNA/RNA Binding)
The scientific literature lacks specific studies on the interaction of this compound with nucleic acids such as DNA or RNA. The process of precipitating DNA and RNA from solutions often involves the use of ethanol (B145695) to alter the solution's polarity, which facilitates the interaction between positive ions and the negatively charged phosphate (B84403) backbone of nucleic acids. wikipedia.orgneb.compromega.com However, this is a general principle of nucleic acid purification and does not imply a specific binding interaction of this compound with DNA or RNA.
Research into other molecules containing an isobutylamino group has shown some interaction with nucleic acids. For example, novel amino-substituted tetracyclic imidazo[4,5-b]pyridine derivatives, some of which include an isobutylamino side chain, have been studied for their interactions with DNA and RNA, showing moderate to high binding affinities. irb.hr These interactions are attributed to the complex heterocyclic structure of the compounds. irb.hr Additionally, a modified oligomeric compound, 2-(isobutylamino)-1,9-dihydro-6H-purin-6-one, has been mentioned in the context of nucleic acid research, though its specific binding characteristics are not elaborated upon. google.com
Cellular Uptake and Biological Distribution Studies
Receptor Binding and Selectivity Studies
There is a scarcity of research focused on the receptor binding and selectivity of this compound. The compound is mentioned in patents for selective androgen receptor modulators (SARMs), but as a building block or starting material rather than an active SARM itself. google.com
Molecular docking studies have been conducted on more complex molecules containing the isobutylamino group. For example, N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(4-methylphenylsulphonamido) pentanamide and its analogues have shown excellent selectivity and reactivity with the protein 2QV3 in studies against Helicobacter pylori receptors. researchgate.netresearchgate.net These findings, however, are specific to the complex dipeptide-sulphonamide derivatives and cannot be extrapolated to this compound.
The broader context of receptor binding includes studies on how ethanol can interact with GABAA receptors, demonstrating that even simple molecules can have specific receptor interactions. nih.gov However, no such specific receptor interactions have been identified for this compound in the available literature.
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in the analysis of this compound, offering non-destructive and highly detailed information about its molecular structure and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. nih.gov ¹H NMR and ¹³C NMR are routinely used to confirm the molecular structure and assess the purity of the compound. rsc.orgrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are characteristic of the isobutyl and ethanolamine (B43304) moieties of the molecule. For instance, the metabolism of [2-¹³C]-ethanol has been observed using proton NMR spectroscopy. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. nih.gov The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., attached to nitrogen, oxygen, or other carbons). For example, the ¹³C NMR spectrum of the related compound 2-(Dibutylamino)ethanol has been documented. chemicalbook.comspectrabase.com These spectra are valuable for confirming the carbon skeleton of this compound.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments, especially for derivatives or in complex mixtures. nih.govweizmann.ac.il These methods reveal correlations between protons and carbons, providing unambiguous confirmation of the connectivity within the molecule. For example, 2D NMR has been used to establish the stereochemistry of related amino derivatives. sci-hub.st
Quantitative NMR (qNMR) is a powerful, standard-free method for the quantification of compounds in mixtures, relying on the universal presence of NMR-active nuclei. researchgate.net Both one-dimensional and two-dimensional qNMR approaches are increasingly utilized for concentration measurements. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly from experimental data.
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| -CH(CH₃)₂ | ~1.8 | Multiplet | ~28 |
| -CH(CH ₃)₂ | ~0.9 | Doublet | ~20 |
| -CH ₂NH- | ~2.5 | Doublet | ~58 |
| -NHCH ₂CH₂OH | ~2.7 | Triplet | ~51 |
| -NHCH₂CH ₂OH | ~3.6 | Triplet | ~60 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound. nih.govnih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Key characteristic absorption bands for this compound include:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.
N-H stretch: A moderate band in the region of 3300-3500 cm⁻¹, which may overlap with the O-H stretch.
C-H stretch: Sharp bands in the region of 2850-3000 cm⁻¹ due to the stretching of C-H bonds in the isobutyl group.
C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.
C-N stretch: A moderate band in the region of 1000-1200 cm⁻¹.
FTIR spectra of related amino alcohols like 2-(tert-Butylamino)ethanol are available in databases and can serve as a reference. nist.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| N-H | Stretching | 3300-3500 (moderate) |
| C-H (sp³) | Stretching | 2850-3000 (sharp) |
| C-O | Stretching | 1000-1200 (strong) |
| C-N | Stretching | 1000-1200 (moderate) |
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further confirm the presence of C-C and C-H bonds in the isobutyl backbone. The Raman spectra of various alcohols, including ethanol, have been studied to identify characteristic vibrational modes. physicsopenlab.org For instance, the stretching modes of CH₃ and CH₂ groups are observed around 2800-3000 cm⁻¹, while C-C and C-O stretching modes appear at lower frequencies. physicsopenlab.org The study of water-ethanol solutions using Raman spectroscopy has provided insights into hydrogen bonding. msu.ru
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. uni.lu When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for both qualitative and quantitative analysis, even in complex matrices. chromatographyonline.comchula.ac.th
In mass spectrometry, this compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information as the molecule breaks apart in a predictable manner. For example, the mass spectrum of the related compound butethamine, which contains the this compound moiety, shows characteristic fragment ions. nih.govnist.gov The LC-MS/MS analysis of other ethanolamines has been successfully demonstrated for their detection at low levels in water samples. chromatographyonline.com Solvents and additives are carefully chosen in LC-MS to ensure compatibility with the ionization technique and to enhance sensitivity. waters.com
Near-Infrared (NIR) spectroscopy is a rapid and non-destructive technique that is well-suited for the quantitative analysis of bulk samples. nih.govmetrohm.com It measures the overtones and combination bands of the fundamental vibrations observed in the mid-infrared region. tesisenred.net For this compound, NIR can be used to determine its concentration in mixtures, for example, by monitoring the absorbance of N-H, C-H, and O-H bonds. oiv.int The technique is particularly sensitive to hydrogen bonding. anton-paar.com The development of calibration models using chemometrics is often necessary to extract quantitative information from the complex NIR spectra. tesisenred.net
Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study optically active molecules. ntu.edu.sglibretexts.orgencyclopedia.pub While this compound itself is not chiral, if it is derivatized with a chiral moiety or interacts with a chiral environment, such as a protein, CD spectroscopy can provide valuable information. harvard.edu The technique measures the differential absorption of left- and right-circularly polarized light. ntu.edu.sg Induced CD (ICD) signals can be observed when an achiral molecule like this compound binds to a chiral macromolecule, providing insights into the binding event and the conformation of the ligand-protein complex. nih.gov
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Reaction Monitoring and Quantitative Assays
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile analytical technique used for the quantitative analysis of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. oiv.int While this compound itself does not possess a strong chromophore for direct analysis in the far UV-Vis range, its concentration can be determined indirectly or through derivatization.
Reaction Monitoring:
The synthesis of this compound, for instance, via the N-alkylation of ethanolamine, can be monitored using UV-Vis spectrophotometry. chinesechemsoc.orgnih.gov This is particularly effective if one of the reactants or a byproduct has a distinct UV-Vis absorption profile. By tracking the change in absorbance at a specific wavelength over time, the reaction kinetics and endpoint can be determined. For example, if a starting material containing an aromatic or conjugated system is consumed, a decrease in its characteristic absorbance would be observed.
Quantitative Assays:
For quantitative assays, derivatization of this compound with a UV-absorbing agent is a common strategy. Reagents that react with the secondary amine or hydroxyl group to introduce a chromophore can be employed. akjournals.comoup.com This allows for sensitive and accurate quantification based on the Beer-Lambert law, which correlates absorbance with concentration. The choice of derivatizing agent and the reaction conditions must be carefully optimized to ensure a stable and quantitative reaction.
In some instances, the formation of a complex with a metal ion can produce a colored solution that can be analyzed in the visible range. bohrium.com The suitability of this approach would depend on the specific research objectives and the matrix in which the compound is being analyzed.
A study on the chiroptical sensing of amino alcohols demonstrated that their reaction with certain probes generates a strong UV signal, which can be used for concentration analysis. rsc.org
Chromatographic Separation and Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. oup.combevital.no
Purity Determination:
To assess the purity of this compound, a reversed-phase HPLC method is often suitable. akjournals.com In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. Impurities, which may include starting materials, byproducts, or degradation products, will have different retention times compared to the main compound, allowing for their separation and detection. A photodiode array (PDA) detector can be used to obtain UV spectra of the separated peaks, aiding in their identification. waters.com
Quantitative Determination:
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure this compound standard. As with UV-Vis spectrophotometry, derivatization may be necessary to enhance detection sensitivity, especially at low concentrations. akjournals.comoup.com Derivatizing agents that react with the amine or hydroxyl group to add a fluorescent or strongly UV-absorbing tag are commonly used. oup.com The choice of derivatizing agent, reaction conditions, and chromatographic parameters must be validated to ensure accuracy and precision. oup.com
Below is a hypothetical example of HPLC conditions for the analysis of this compound:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm (or after derivatization at a suitable wavelength) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a typical starting point for method development and would require optimization for specific applications.
Gas Chromatography (GC) and GC-MS for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net It is particularly useful for identifying and quantifying volatile impurities that may be present in this compound samples. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra. researchgate.net
Analysis of Volatile Impurities:
Potential volatile impurities in this compound could include residual solvents from its synthesis or purification, such as isobutanol or other alcohols and amines. A GC method with a flame ionization detector (FID) can be used for their quantification. The choice of the GC column is critical for achieving good separation. A polar capillary column is often suitable for the analysis of polar analytes like alcohols and amines. nih.gov
GC-MS analysis provides structural information about the impurities. The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns, including a molecular ion peak (if stable enough) and fragment ions resulting from the cleavage of C-C, C-N, and C-O bonds. The isobutyl group would likely produce a characteristic fragment at m/z 57.
A hypothetical GC method for the analysis of volatile impurities in this compound is outlined below:
| Parameter | Condition |
| Column | DB-WAX or similar polar capillary column, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Detector | FID at 250 °C or MS |
| MS Parameters | Ionization Mode: Electron Ionization (EI) at 70 eVMass Range: 35-300 amu |
This table provides an example of typical GC conditions that would need to be optimized for the specific impurities being analyzed.
Headspace Gas Chromatography (HS-GC) for Trace Analysis
Headspace Gas Chromatography (HS-GC) is a sensitive technique used for the analysis of volatile and semi-volatile compounds in liquid or solid samples without direct injection of the sample matrix. shu.edupragolab.cz This is particularly advantageous for the analysis of trace-level volatile impurities in this compound, as it minimizes contamination of the GC system. researchgate.net
In HS-GC, the sample is sealed in a vial and heated to allow volatile components to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC for analysis. shu.edu This technique is ideal for determining residual solvents or other volatile byproducts that may be present in trace amounts. researchgate.net
The sensitivity of HS-GC can be enhanced by optimizing parameters such as incubation temperature, incubation time, and sample volume. shu.edu For quantitative analysis, an internal standard is typically added to the sample to correct for variations in the sample matrix and injection volume.
HS-GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide both quantitative and qualitative information about the trace volatile components in this compound. nih.govchromatographyonline.com
| Parameter | Condition |
| Incubation Temperature | 80 °C |
| Incubation Time | 20 minutes |
| Vial Size | 20 mL |
| Sample Volume | 1 g of this compound dissolved in a suitable solvent |
| Injection Volume | 1 mL of headspace |
| GC System | As described in the GC and GC-MS section |
This table illustrates typical headspace parameters that would be optimized for the specific analytes of interest.
Solid-State Characterization Techniques
The solid-state properties of a compound, such as its crystalline form, can significantly impact its physical and chemical properties.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Advanced Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This method is fundamental in characterizing the thermal transitions of a compound, providing critical insights into its physical and chemical stability. techconnect.org For 2-(Isobutylamino)ethanol, DSC analysis can elucidate key parameters such as glass transition temperature (T_g), crystallization temperature (T_c), melting temperature (T_m), and decomposition temperature (T_d), along with the energy changes (enthalpy) associated with these processes.
The principle of DSC involves subjecting both the sample of this compound and an inert reference (typically an empty pan) to a controlled temperature program. nih.gov When the sample undergoes a physical transformation, such as melting, it will either absorb (endothermic) or release (exothermic) heat. This results in a temperature difference between the sample and the reference, which is detected and measured as a change in heat flow. The resulting DSC thermogram plots heat flow against temperature, revealing peaks and shifts that correspond to specific thermal events.
Detailed Research Findings from DSC Analysis
A typical DSC analysis of this compound would involve heating a small, sealed sample in an aluminum pan from a low temperature (e.g., -100 °C) to a temperature above its expected decomposition point at a constant rate (e.g., 10 °C/min). The resulting thermogram provides a wealth of information.
Glass Transition (T_g): As an amorphous or semi-crystalline material is heated, it may exhibit a glass transition. This is not a phase change but a reversible transition in amorphous regions from a hard, glassy state to a more flexible, rubbery state. On a DSC curve, the glass transition appears as a step-like change in the baseline heat capacity. For amino alcohols, the glass transition temperature is influenced by intermolecular forces, such as hydrogen bonding involving the amine and hydroxyl groups, and by the flexibility of the alkyl chain. jst.go.jp The isobutyl group in this compound contributes to its specific molecular packing and, consequently, its T_g value.
Crystallization (T_c): If the sample is cooled from a molten state and becomes a supercooled liquid, subsequent heating may provide enough thermal energy for the molecules to arrange themselves into a crystalline structure. This process, known as cold crystallization, is exothermic and appears as a broad peak on the DSC thermogram. The temperature at the peak maximum is the crystallization temperature. Studies on similar amino alcohols have shown that the tendency to crystallize can be significant. jst.go.jpipb.pt
Melting (T_m): The transition from a crystalline solid to a liquid is a first-order phase transition that results in a sharp endothermic peak on the DSC curve. The temperature at the peak maximum is taken as the melting point. The enthalpy of fusion (ΔH_f), calculated from the area of the melting peak, is a measure of the energy required to break the crystal lattice structure. A sharp, well-defined melting peak is often indicative of a high-purity compound. Some long-chain amino alcohols have been shown to exhibit polymorphism, meaning they can exist in more than one crystalline form, which would result in multiple melting peaks. uoa.gr
Decomposition (T_d): At higher temperatures, this compound will begin to decompose. This process is typically observed as a broad, irreversible exothermic or endothermic event, depending on the decomposition pathway and the atmosphere used during the analysis. Thermal stability is a critical parameter, and studies on the parent compound, ethanolamine (B43304), have highlighted the potential for thermal runaway reactions, emphasizing the need for careful thermal characterization. techconnect.org
An illustrative data table summarizing the expected thermal transitions for this compound is presented below. These values are representative and based on data for structurally similar amino alcohols. ipb.pt
| Thermal Transition | Symbol | Typical Temperature Range (°C) | Enthalpy Change (ΔH) | Description of Event |
|---|---|---|---|---|
| Glass Transition | T_g | -90 to -70 | N/A (Step change in heat capacity) | Transition from a rigid, glassy amorphous state to a more flexible, rubbery state. |
| Crystallization | T_c | -50 to -30 | Exothermic | Exothermic process where a supercooled liquid or amorphous solid gains order to form a crystalline structure. |
| Melting | T_m | -10 to 10 | Endothermic | Endothermic phase transition from a crystalline solid to a liquid. The peak sharpness indicates purity. |
| Decomposition | T_d | > 200 | Typically Exothermic | Irreversible chemical degradation of the compound, indicating the limit of its thermal stability. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are instrumental in determining the fundamental electronic and structural characteristics of 2-(Isobutylamino)ethanol.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to this compound to predict its optimized molecular geometry, bond lengths, bond angles, and other quantum chemical parameters. These calculations are crucial for understanding the molecule's stability and reactivity.
Molecular Electrostatic Potential (MEP) analysis is a technique used to visualize the charge distribution within a molecule. For this compound, MEP maps illustrate the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological targets.
Molecular Docking and Protein-Ligand Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Molecular docking simulations have been utilized to predict how this compound might bind to the active sites of various biological receptors. These simulations can estimate the binding affinity and identify the most likely binding poses, providing a basis for understanding its potential biological activity.
Through molecular docking and subsequent interaction analyses, the specific types of non-covalent interactions between this compound and amino acid residues within a protein's binding pocket can be identified. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for the stability of the ligand-receptor complex.
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties
Computational tools are also used to predict the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of compounds like this compound. These in silico predictions, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, help in the early assessment of a compound's drug-likeness.
Absorption, Distribution, Metabolism, Excretion (ADME) Prediction
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating a compound's potential viability as a drug. While comprehensive ADME studies specifically detailing the complete in silico profile of this compound are not extensively published, its fundamental physicochemical properties, which are the basis for these predictions, can be computed. Properties such as lipophilicity (expressed as LogP) and topological polar surface area (TPSA) are key determinants for absorption and distribution. nih.govacs.org
In silico ADME predictions for various chemical derivatives have been conducted in numerous studies, highlighting the methodologies used. nih.gov For instance, research on other compounds has demonstrated that parameters like a high absorption percentage can be predicted computationally. nih.gov These predictions rely on the foundational molecular characteristics presented in the table below.
Drug-likeness and Bioavailability Assessment
Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. A key tool for this assessment is Lipinski's Rule of Five, which predicts that poor oral absorption or permeation is more likely when a compound violates more than one of its rules. acs.org These rules focus on molecular weight, lipophilicity, and hydrogen bonding capacity. The topological polar surface area (TPSA) is another reliable predictor of bioavailability. acs.org
The predicted physicochemical properties of this compound can be evaluated against these established criteria to assess its drug-likeness and potential oral bioavailability.
Based on this analysis, this compound does not violate any of Lipinski's rules, suggesting it possesses drug-like properties. Furthermore, its TPSA value of 32.3 Ų is well within the range typically associated with good oral bioavailability. nih.gov Studies on other novel compounds have similarly used these parameters to predict favorable drug-like behavior. acs.org
Cytotoxicity Prediction
In silico cytotoxicity prediction is an essential component of computational toxicology, aiming to identify potentially toxic compounds early in the discovery process. nih.gov These predictive models are often built using machine learning algorithms trained on large datasets from high-throughput screening (HTS) assays, such as those available in the PubChem database. nih.gov
Applications in Chemical Processes and Materials Science
Role as a Solvent or Reaction Medium
2-(Isobutylamino)ethanol is not typically used as a general-purpose or inert solvent in the same manner as common laboratory solvents like ethanol (B145695) or acetone. Instead, its applications leverage its chemical reactivity, positioning it as a reactive component within a solvent system. Its bifunctional nature, containing both a secondary amine group and a primary hydroxyl group, allows it to participate directly in chemical reactions.
Amine-Based CO2 Capture and Separation Technologies
This compound belongs to the class of secondary alkanolamines, which are recognized as promising absorbents for CO2 capture processes. researchgate.net These amines offer potential advantages over the benchmark primary amine, monoethanolamine (MEA), such as a higher theoretical CO2 absorption capacity and potentially lower energy requirements for regeneration. researchgate.net Secondary amines like the closely related 2-(butylamino)ethanol (B91342) (BAE) tend to form less stable carbamates and favor the formation of bicarbonate, which can lead to improved desorption efficiency. researchgate.net
Research into alkanolamines for CO2 capture focuses heavily on two key performance indicators: absorption capacity and regeneration efficiency. Absorption capacity refers to the amount of CO2 that can be captured per unit of the solvent, while regeneration efficiency measures how effectively that captured CO2 can be released from the solvent for collection, thereby allowing the amine to be recycled.
Studies on 2-(butylamino)ethanol (BAE), a structurally similar secondary amine, provide insight into the expected performance. When compared to the industrial standard MEA, BAE-based systems demonstrate significantly higher cyclic capacity, which is the effective CO2 exchanged between the absorption and desorption stages. The cyclic capacity of an aqueous BAE system was found to be approximately 180% higher than that of aqueous MEA. acs.org Even in a nonaqueous system (blended with 2-butoxyethanol), the BAE absorbent's cyclic capacity was 100% higher than aqueous MEA. acs.org
Table 1: Comparative CO2 Capture Performance
Data presented for 2-(Butylamino)ethanol (BAE) as a close structural analog to this compound.
| Absorbent System | Parameter | Value | Comparison to Benchmark (MEA) |
| Aqueous BAE | Cyclic CO2 Capacity | ~1.8 mol CO2 / kg solution | ~180% higher than aqueous MEA acs.org |
| Nonaqueous BAE/EGBE | Cyclic CO2 Capacity | ~1.3 mol CO2 / kg solution | ~100% higher than aqueous MEA acs.org |
| Nonaqueous BAE | Regeneration Efficiency | 92.1% (after 5 cycles) | Significantly higher than many conventional systems researchgate.net |
| Nonaqueous BAE/EGBE | Regeneration Heat Duty | ~1.7 - 2.1 GJ / ton CO2 | 45-55% lower than aqueous MEA acs.org |
Evaluation of Thermophysical Properties for CO2 Absorption
The design and scale-up of CO2 absorption processes require a thorough understanding of the thermophysical properties of the solvent, both in its pure state and after being loaded with CO2. Key properties include density, viscosity, and heat capacity, as these affect pumping costs, heat exchange efficiency, and mass transfer rates.
For this compound, the fundamental physical properties have been established. lookchem.com Studies on the closely related 2-(butylamino)ethanol (BAE) have explored these properties in the context of CO2 capture. For instance, the molar heat capacity of aqueous BAE solutions has been determined across a range of temperatures and concentrations. scholaris.ca Such data is vital for calculating the sensible heat penalty during the regeneration step, a major component of the total energy consumption. Research has shown that BAE exhibits one of the highest heat capacities among several studied alkanolamines, a factor that must be managed in process design. scholaris.ca
Table 2: Selected Thermophysical Properties
| Property | Compound | Value |
|---|---|---|
| Density | This compound | 0.872 g/cm³ lookchem.com |
| Boiling Point | This compound | 199.5 °C at 760 mmHg lookchem.com |
| Flash Point | This compound | 72.1 °C lookchem.com |
Precursor in Polymer and Specialty Chemical Synthesis
The dual functional groups of this compound—a secondary amine and a primary alcohol—make it a valuable building block, or precursor, for the synthesis of more complex molecules and polymers.
A notable example of its use as a precursor is in the synthesis of the specialty chemical Butethamine, also known as 2-(Isobutylamino)ethyl p-aminobenzoate. nist.gov In this synthesis, the hydroxyl group of this compound is reacted with p-aminobenzoic acid to form an ester linkage. Butethamine has been used as a local anesthetic, demonstrating the role of this compound as a starting material for pharmaceutical compounds.
Beyond this specific example, its chemical structure allows for its incorporation into various molecular architectures. The hydroxyl group can undergo esterification or etherification, while the secondary amine group can be a site for reactions such as amidation or alkylation. This reactivity makes it a candidate for creating monomers that can then be polymerized. For instance, related amino alcohols are used to synthesize heterocyclic compounds and polymers. sigmaaldrich.com Additionally, polymers containing isobutyl groups, such as poly(2-isobutyl-2-oxazoline), are a subject of research, highlighting the utility of the isobutyl moiety in materials science. nih.gov
Environmental Research Considerations
Methodologies for Environmental Monitoring of Related Compounds
The detection and quantification of 2-(isobutylamino)ethanol and related alkanolamines in environmental matrices like water, soil, and air present analytical challenges due to their high water solubility and polarity. scispace.comresearchgate.net Consequently, specialized analytical methodologies have been developed to ensure accurate monitoring.
Early methods for determining alkanolamines often involved gas chromatography (GC) with flame ionization (FI) or mass spectrometric (MS) detection. researchgate.net However, due to the polar nature of these compounds, derivatization is often necessary to improve their volatility and chromatographic performance for GC analysis. researchgate.net
More recent and advanced methods favor the use of liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS). This technique, particularly LC-MS/MS, offers high specificity and accuracy, minimizing interferences from complex environmental matrices. alsglobal.com It allows for the direct injection of aqueous samples, reducing the need for extensive sample preparation and eliminating potential cross-contamination. alsglobal.com For sample cleanup and concentration from complex matrices like soil or biological tissues, solid-phase extraction (SPE) is a commonly employed technique. researchgate.net
Key analytical techniques for monitoring alkanolamines are summarized below:
| Analytical Technique | Sample Matrix | Key Features & Considerations | References |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil | Often requires a derivatization step to increase analyte volatility. Provides good separation and identification. | researchgate.netresearchgate.netdiva-portal.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Wastewater | High specificity and accuracy; suitable for direct aqueous injection. Reduces sample manipulation and potential for false positives. | alsglobal.comresearchgate.net |
| Solid-Phase Extraction (SPE) | Water, Soil, Biological Tissues | Used for sample cleanup, concentration, and extraction from complex matrices prior to chromatographic analysis. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) | Biological Fluids | Requires derivatization with agents like o-phthalaldehyde (B127526) (OPA) to make the amino alcohols fluorescent for detection. | nih.gov |
These methods are crucial for assessing the environmental distribution and persistence of alkanolamines released from industrial processes. scispace.comresearchgate.net
Academic Studies on Environmental Implications of Synthesis and Use
Academic research into the environmental impact of this compound and its chemical relatives addresses their lifecycle, from synthesis to ultimate environmental fate.
Synthesis: The conventional synthesis of 2-aminoalcohols involves the reaction of an amine with an epoxide. wikipedia.org For this compound, this would typically involve reacting isobutylamine (B53898) with ethylene (B1197577) oxide. The environmental footprint of this process is linked to the production of these precursors. More environmentally benign synthesis routes are an active area of research. For instance, methods for transforming amino alcohols to amino acids using water as both the solvent and the oxidant have been developed, representing a more atom-economical and greener approach. acs.org The manufacture of chemicals like amino resins is subject to regulations aimed at reducing hazardous air pollutant (HAP) emissions, such as formaldehyde (B43269) and methanol, which can be associated with the synthesis of related compounds. epa.govepa.gov
Environmental Fate and Distribution: Alkanolamines like this compound are generally characterized by high water solubility and low to moderate vapor pressures. nih.gov Environmental distribution models predict that these compounds will predominantly partition into the aqueous compartment. nih.gov While a small fraction may enter the atmosphere, they are expected to be removed through reactions with hydroxyl radicals or by precipitation due to their high water solubility. nih.gov Their potential to adsorb to soil and sediment is considered low, although alternative adsorption mechanisms for polar compounds might play a role. nih.gov
Biodegradation and Ecotoxicity: A significant body of research indicates that alkanolamines are highly susceptible to biodegradation in soil, surface waters, and wastewater treatment facilities, with half-lives often ranging from one day to two weeks. nih.gov This suggests they are unlikely to persist in the environment. nih.gov Studies on various alkanolamines have generally shown low toxicity to aquatic organisms such as bacteria, invertebrates, and vascular plants. nih.govrsc.org Most tested alkanolamines are classified as harmless or practically harmless in aqueous environments. rsc.org Furthermore, the potential for these compounds to bioconcentrate in aquatic organisms is low. nih.gov However, the degradation of certain amino alcohols can result in the formation of products like formaldehyde, which poses its own environmental and health concerns. epa.gov
Key research findings on the environmental implications are highlighted in the table below:
| Research Focus | Key Findings | References |
| Environmental Distribution | Alkanolamines are predicted to partition primarily into the aqueous compartment due to high water solubility. | nih.gov |
| Atmospheric Fate | Expected to be removed from the atmosphere by reaction with hydroxyl radicals and by wet deposition (precipitation). | nih.gov |
| Biodegradation | Generally undergo rapid biodegradation in various environments (soil, water) and are not expected to persist. | nih.govresearchgate.net |
| Bioaccumulation | Low bioconcentration factor (BCF) values indicate a low potential to accumulate in aquatic organisms. | nih.gov |
| Aquatic Toxicity | Generally exhibit low toxicity to a majority of aquatic species studied. | nih.govrsc.org |
| Synthesis | Traditional synthesis involves epoxides and amines; greener, water-based synthesis routes are being developed. | wikipedia.orgacs.org |
| Life Cycle Assessment | Used to evaluate and compare the overall environmental footprint of processes using different amines, such as in CO2 capture. | norsus.noresearchgate.net |
Conclusion and Future Outlook
Summary of Key Research Achievements
Research into 2-(Isobutylamino)ethanol (IBAE) has solidified its position as a noteworthy compound, particularly within the field of industrial chemistry. A primary achievement has been its identification and evaluation as a sterically hindered amine for carbon dioxide (CO₂) capture. researchgate.netresearchgate.netmdpi.com Studies have systematically compared its performance against conventional amine absorbents like monoethanolamine (MEA).
Key findings from this research indicate that IBAE, as a sterically hindered amine, often exhibits a favorable balance between absorption rate and the energy required for regeneration. researchgate.netresearchgate.net The isobutyl group provides steric hindrance around the nitrogen atom, which can lead to the formation of less stable carbamates, thereby reducing the heat of reaction and, consequently, the energy penalty associated with solvent regeneration in CO₂ scrubbing processes. researchgate.netresearchgate.net
Table 1: Performance Characteristics of this compound in CO₂ Capture
| Parameter | Finding | Significance | Supporting Evidence |
|---|---|---|---|
| Classification | Sterically Hindered Amine | Influences reaction mechanism with CO₂, favoring bicarbonate formation. | researchgate.netresearchgate.net |
| Absorption Capacity | Shows comparable or slightly lower absorption capacity than some conventional amines. | A key metric for the efficiency of a CO₂ solvent. | researchgate.net |
| Heat of Reaction | Generally lower than that of unhindered amines like MEA. | Reduces the energy required to release the captured CO₂, lowering operational costs. | researchgate.netresearchgate.netresearchgate.net |
| Absorption Rate | Exhibits a moderately high absorption rate. | A balance to the lower heat of reaction, making it a viable candidate. | researchgate.netresearchgate.net |
Beyond its role in carbon capture, this compound is recognized as a versatile building block in organic synthesis. biosynth.combiosynth.com Its bifunctional nature, possessing both a secondary amine and a primary alcohol group, allows it to be a precursor in the synthesis of more complex molecules, including various derivatives and pharmaceutical intermediates. lookchem.com
Identification of Promising Avenues for Further Research
While significant strides have been made, several promising avenues for future research on this compound are evident.
In the context of industrial applications , particularly CO₂ capture, future work could focus on:
Blended Solvent Systems: Investigating mixtures of IBAE with other amines (tertiary, other hindered amines) or promoters like piperazine (B1678402) could optimize the trade-off between absorption rate, capacity, and regeneration energy. googleapis.com The goal is to create synergistic solvent systems that outperform single-component absorbents.
Amine-Functionalized Materials: Research into immobilizing IBAE or similar amino alcohols onto solid supports, such as silica, to create functionalized adsorbents or membranes for CO₂ separation is a promising direction. researchgate.netmdpi.com This could lead to processes with lower energy requirements and reduced solvent loss compared to traditional liquid scrubbing.
Green Synthesis Routes: Developing more sustainable, enzyme-based, or catalytic amination processes for the production of amino alcohols like IBAE from renewable feedstocks would enhance its industrial attractiveness. rsc.orgtaylorandfrancis.com
In medicinal chemistry , the potential of IBAE as a molecular scaffold remains largely untapped. Future investigations could explore:
Derivative Synthesis: The systematic synthesis and screening of a library of derivatives based on the IBAE core structure could lead to the discovery of novel bioactive compounds. nih.gov The combination of its amino and alcohol functionalities makes it an ideal starting point for creating diverse molecular architectures.
Asymmetric Synthesis: Developing methods for the asymmetric synthesis of chiral derivatives of IBAE could be crucial, as stereochemistry is often critical for biological activity. lookchem.com These chiral amino alcohols are valuable intermediates for pharmaceuticals.
Structure-Activity Relationship (SAR) Studies: For any identified bioactive derivatives, detailed SAR studies would be essential to optimize potency, selectivity, and pharmacokinetic properties. The introduction of steric hindrance via the isobutyl group is a known strategy to improve metabolic stability and receptor selectivity. researchgate.net
Potential Impact on Medicinal and Industrial Chemistry
The future development of this compound and its derivatives stands to make a considerable impact on both industrial and medicinal chemistry.
For industrial chemistry , the primary impact lies in the global effort to mitigate climate change. As a component of advanced solvent systems, IBAE can contribute to the development of more energy-efficient and cost-effective carbon capture technologies. acs.orgnih.govwvu.edu Reducing the energy penalty associated with CO₂ scrubbing from industrial flue gases is a critical step towards the widespread implementation of carbon capture, utilization, and storage (CCUS) technologies. The unique properties of sterically hindered amines like IBAE are central to achieving this goal. researchgate.net
In medicinal chemistry , the impact is rooted in the continuous search for new and effective therapeutics. Amino alcohols are a fundamental structural motif present in a vast number of biologically active molecules and pharmaceuticals. nih.gov By serving as a versatile and sterically hindered building block, IBAE offers chemists a tool to:
Create Novel Drug Candidates: Its structure can be incorporated into new molecular entities designed to target a wide range of diseases.
Optimize Existing Drugs: The isobutylamino group can be used to modify existing drug molecules to enhance their efficacy, selectivity, or metabolic profile. researchgate.net
Access Complex Molecular Architectures: It serves as a key intermediate in multi-step syntheses of complex natural products and other pharmacologically relevant compounds. lookchem.comnih.gov
The exploration of IBAE and the broader class of sterically hindered amino alcohols represents a convergence of green chemistry principles and pharmaceutical innovation, promising advancements in both sustainable industrial processes and human health.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 2-(Isobutylamino)ethanol, and how are they validated?
- Methodological Answer :
- Spectroscopy : Use H and C NMR to confirm molecular structure and functional groups (e.g., amine and alcohol moieties). IR spectroscopy can identify O-H and N-H stretches .
- Chromatography : Employ GC-MS or HPLC with polar columns (e.g., C18) to assess purity. Retention times and mass fragmentation patterns should match reference standards .
- Validation : Cross-validate results with computational data (e.g., PubChem’s InChIKey or NIST Chemistry WebBook entries) to ensure accuracy .
Q. How is this compound synthesized, and what are critical reaction parameters?
- Methodological Answer :
-
Synthesis : React isobutylamine with ethylene oxide or a halogenated ethanol derivative (e.g., 2-chloroethanol) under alkaline conditions. For example:
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C, away from oxidizers and direct light .
- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Reconciliation : Compare experimental conditions (e.g., intraperitoneal vs. oral administration in rodent models). reports an intraperitoneal LD of 250 mg/kg in mice, but discrepancies may arise from species-specific metabolism or dosing protocols .
- Mechanistic Studies : Use in vitro assays (e.g., hepatocyte viability tests) to isolate organ-specific toxicity. Pair with metabolomics to identify toxic intermediates .
Q. What strategies optimize the scalability of this compound synthesis for industrial research?
- Methodological Answer :
- Continuous Flow Chemistry : Adapt batch reactions to flow systems to enhance yield and purity. Monitor parameters like residence time and pressure dynamically .
- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) to improve reaction efficiency and reduce waste .
Q. How does this compound interact with biological systems at the molecular level?
- Methodological Answer :
- Computational Modeling : Perform molecular docking studies to predict binding affinities with enzymes (e.g., alcohol dehydrogenases) .
- Isotopic Labeling : Synthesize N-labeled derivatives to track metabolic pathways via LC-MS/MS .
Q. What methodologies assess the environmental impact of this compound?
- Methodological Answer :
Contradictions and Validation
Q. How should researchers address inconsistencies in synthetic yields reported across studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
